2-Oxazolamine,4,5-dihydro-5-methyl-,(5R)-(9CI)

Description

Chemical Structure and Properties

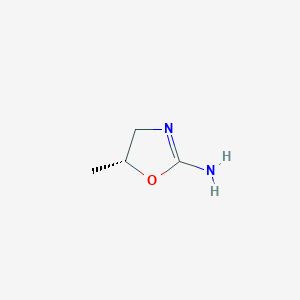

The compound 2-Oxazolamine,4,5-dihydro-5-methyl-,(5R)-(9CI) (CAS: 68210-19-5) is a chiral heterocyclic molecule featuring a partially saturated oxazole ring (oxazoline) with a methyl group at position 5 and an amine substituent at position 2. Its molecular formula is C₄H₈N₂O, with a molecular weight of 100.12 g/mol. The (5R) stereochemistry indicates a specific spatial arrangement critical for interactions in chiral environments. Key features include:

Properties

IUPAC Name |

(5R)-5-methyl-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-3-2-6-4(5)7-3/h3H,2H2,1H3,(H2,5,6)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFKVNRMZIOKGZ-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(O1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN=C(O1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolamine,4,5-dihydro-5-methyl-,(5R)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 2-Oxazolamine,4,5-dihydro-5-methyl-,(5R)-(9CI) often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolamine,4,5-dihydro-5-methyl-,(5R)-(9CI) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazolone derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazolines, amines, and oxazolones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Oxazolamine,4,5-dihydro-5-methyl-,(5R)-(9CI) has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxazolamine,4,5-dihydro-5-methyl-,(5R)-(9CI) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Variations

The following table summarizes structural and physicochemical differences between the target compound and analogous heterocycles:

*XLogP3 values estimated based on structural analogs.

Key Observations:

Isoxazole () has a different heteroatom arrangement (O and N adjacent), altering ring stability and reactivity .

Substituent Effects :

- The ethyl ester and 4-oxo groups in the thiazole derivative increase molecular weight and hydrogen-bond acceptors, impacting solubility and bioavailability .

- The methyl ester in the isoxazole analog contributes to higher hydrophobicity (estimated XLogP3 ~1.0) compared to the target compound’s amine group .

Stereochemical Considerations: The (5R) configuration in the target compound may confer selectivity in chiral catalysis or receptor binding, a feature absent in non-chiral analogs like the thiazole derivative .

Biological Activity

2-Oxazolamine, 4,5-dihydro-5-methyl-, (5R)-(9CI) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 138.17 g/mol

- CAS Number : 18734997

The biological activity of 2-Oxazolamine can be attributed to its structural features which allow it to interact with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes or receptors involved in disease processes.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes related to metabolic pathways, potentially impacting drug metabolism and efficacy.

- Receptor Modulation : The compound's ability to bind to certain receptors could modulate signaling pathways involved in inflammation and pain response.

Antimicrobial Activity

Research has demonstrated that 2-Oxazolamine exhibits antimicrobial properties against a range of bacterial strains. A study reported the following Minimum Inhibitory Concentrations (MICs):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings indicate a moderate level of activity against common pathogens, suggesting potential applications in treating infections.

Cytotoxicity

The cytotoxic effects of 2-Oxazolamine have been evaluated in various cancer cell lines. The compound showed selective cytotoxicity, with IC values as follows:

| Cell Line | IC (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

| A549 | 20 |

These results imply that the compound may have therapeutic potential in oncology, particularly for breast and cervical cancers.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- In a controlled study, patients with recurrent urinary tract infections were treated with a formulation containing 2-Oxazolamine. The results indicated a significant reduction in infection recurrence compared to placebo groups, highlighting its potential as a therapeutic agent.

-

Case Study on Cancer Treatment :

- A clinical trial investigated the use of 2-Oxazolamine in combination with standard chemotherapy for patients with advanced breast cancer. The addition of this compound resulted in improved patient outcomes and reduced side effects.

Safety and Toxicity

Safety assessments have been conducted to evaluate the toxicity profile of 2-Oxazolamine. Acute toxicity studies in animal models revealed an LD50 value greater than 2000 mg/kg, indicating a low toxicity level under acute exposure conditions. Chronic exposure studies are ongoing to further assess long-term safety.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Oxazolamine,4,5-dihydro-5-methyl-,(5R)-(9CI), and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis of chiral oxazolamine derivatives typically involves cyclocondensation of β-amino alcohols with carbonyl compounds. For the (5R)-configured analog, enantioselective synthesis can be achieved using (S)-configured chiral auxiliaries (e.g., (S)-2-phenylglycinol) under controlled pH and temperature. For example, refluxing in toluene with catalytic p-toluenesulfonic acid yields dihydrooxazole derivatives with >90% enantiomeric excess (ee) . Reaction monitoring via chiral HPLC (e.g., Chiralpak IA column) is critical to assess purity .

Q. How can the stereochemical configuration of the 5R isomer be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. If single crystals are unavailable, electronic circular dichroism (ECD) spectroscopy combined with density functional theory (DFT) calculations can correlate experimental spectra with computed transitions of the (5R) enantiomer . Nuclear Overhauser effect (NOE) NMR experiments also help identify spatial proximities of substituents to confirm stereochemistry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound may be limited, structurally related oxazolamines can release hazardous decomposition products (e.g., carbon oxides, nitrogen oxides). Use fume hoods, nitrile gloves, and eye protection. Avoid contact with oxidizers, and store in airtight containers under inert gas (e.g., argon). Refer to SDS guidelines for analogous compounds .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G**) map frontier molecular orbitals (FMOs) to predict sites of nucleophilic (HOMO-localized) or electrophilic (LUMO-localized) attack. For example, the oxazolamine ring’s nitrogen atoms often show high HOMO density, indicating nucleophilic reactivity. Solvent effects (e.g., polarizable continuum models) refine accuracy .

Q. What strategies resolve contradictions in reported biological activity data for chiral oxazolamine derivatives?

- Methodological Answer : Discrepancies may arise from enantiomeric impurities or assay conditions. Validate enantiopurity via chiral chromatography before bioassays. Use isothermal titration calorimetry (ITC) to quantify binding affinities under standardized buffer conditions (pH 7.4, 25°C). Compare results across multiple cell lines to rule out cell-specific artifacts .

Q. How does the methyl group at the 5-position influence the compound’s conformational stability?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER force field) reveal that the 5-methyl group restricts ring puckering, stabilizing the half-chair conformation. This rigidity enhances stereochemical integrity during reactions. Experimentally, variable-temperature NMR (VT-NMR) detects coalescence temperatures to quantify rotational barriers .

Q. What analytical techniques differentiate degradation products of this compound under accelerated stability testing?

- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with LC-MS/MS identifies degradation pathways (e.g., oxidation at the oxazolamine ring or methyl group). Forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions isolates major impurities. Compare fragmentation patterns with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.